Dodecyl alpha-D-glucopyranoside

Vue d'ensemble

Description

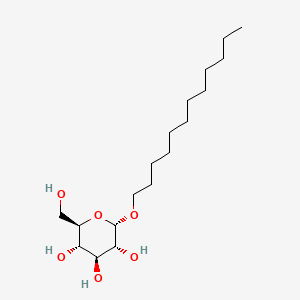

Dodecyl alpha-D-glucopyranoside is a non-ionic surfactant and detergent commonly used in biochemical research. It is composed of a dodecyl (C12) alkyl chain attached to an alpha-D-glucopyranoside moiety. This compound is known for its ability to solubilize and purify membrane proteins, making it a valuable tool in various scientific applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dodecyl alpha-D-glucopyranoside can be synthesized through the reaction of D-glucose with 1-dodecanol. The reaction typically involves the use of an acid catalyst to promote the formation of the glycosidic bond between the glucose and the dodecyl alcohol. The reaction is carried out under mild conditions to ensure high yield and purity of the product .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves enzymatic catalysis. Enzymes such as beta-glucosidase can be used to catalyze the reaction in organic solvents or ionic liquids. This method offers advantages such as regio- and stereo-selectivity, mild reaction conditions, and simplified product separation .

Analyse Des Réactions Chimiques

Types of Reactions: Dodecyl alpha-D-glucopyranoside primarily undergoes hydrolysis reactions, where the glycosidic bond is cleaved to yield D-glucose and dodecanol. This reaction can be catalyzed by acids or enzymes such as glucosidases .

Common Reagents and Conditions:

Hydrolysis: Acidic conditions or enzymatic catalysis using glucosidases.

Oxidation: Mild oxidizing agents can be used to oxidize the hydroxyl groups on the glucose moiety.

Reduction: Reducing agents can reduce any oxidized forms of the compound back to its original state.

Major Products:

Hydrolysis: D-glucose and dodecanol.

Oxidation: Oxidized derivatives of the glucose moiety.

Reduction: Reduced forms of any oxidized derivatives.

Applications De Recherche Scientifique

Dodecyl alpha-D-glucopyranoside has a wide range of applications in scientific research:

Biochemistry: Used to solubilize and purify membrane proteins, facilitating their study and characterization.

Pharmaceutical Research: Acts as a permeation enhancer in transdermal drug delivery systems, improving the delivery of drugs through the skin.

Cosmetics: Used in formulations to enhance the stability and efficacy of cosmetic products.

Food Industry: Employed as an emulsifier and stabilizer in various food products.

Mécanisme D'action

The primary mechanism by which dodecyl alpha-D-glucopyranoside exerts its effects is through its surfactant properties. It reduces the surface tension between different phases, allowing for the solubilization of hydrophobic molecules in aqueous solutions. This property is particularly useful in the solubilization and purification of membrane proteins. Additionally, its interaction with skin barrier lipids enhances the permeation of drugs through the skin .

Comparaison Avec Des Composés Similaires

Dodecyl beta-D-glucopyranoside: Another non-ionic surfactant with similar applications in protein solubilization and purification.

Octyl beta-D-glucopyranoside: A shorter-chain analog used for similar purposes but with different solubilization properties.

Decyl beta-D-glucopyranoside: Similar to dodecyl alpha-D-glucopyranoside but with a shorter alkyl chain, affecting its surfactant properties.

Uniqueness: this compound is unique due to its specific alpha-glycosidic linkage, which can influence its interaction with biological molecules and its overall surfactant properties. This makes it particularly effective in certain applications where other similar compounds may not perform as well.

Activité Biologique

Dodecyl alpha-D-glucopyranoside (C12G) is a non-ionic surfactant derived from glucose, notable for its amphiphilic properties. This compound has garnered attention for its biological activities, particularly in antimicrobial and cytotoxic applications. This article explores the biological activity of C12G, summarizing key research findings, case studies, and relevant data.

This compound consists of a dodecyl (C12) alkyl chain linked to an alpha-D-glucopyranoside moiety. Its amphiphilic nature allows it to interact with lipid membranes, making it a candidate for various biological applications.

Antimicrobial Activity

C12G exhibits significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) and critical micelle concentration (CMC) are critical parameters in evaluating its efficacy.

Key Findings

- Gram-Positive Bacteria : C12G has demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Listeria monocytogenes. Studies indicate that the antimicrobial efficacy correlates with the length of the alkyl chain; longer chains enhance activity due to better membrane interaction .

- Gram-Negative Bacteria : The activity against Gram-negative bacteria is limited due to the protective outer membrane structure. Research suggests that modifications in the molecular structure may improve penetration through this barrier .

Comparative Data on Antimicrobial Activity

| Compound | CMC (mM) | MIC (mM) | Target Bacteria |

|---|---|---|---|

| C5G | 35 | >4 | E. coli |

| C10G | 0.277 | 0.5-2 | S. aureus |

| C12G | 0.012 | 0.03-0.12 | L. monocytogenes |

The table above illustrates that as the alkyl chain length increases from C5 to C12, both CMC and MIC values decrease significantly, indicating enhanced antimicrobial potency .

Cytotoxic Activity

Research has also explored the cytotoxic effects of C12G on human cell lines. While generally low, cytotoxicity can increase with longer hydrophobic tails.

Study Insights

- In Jurkat cell lines, the cytotoxicity of triazole-linked alkyl glucopyranosides increased with alkyl chain length, suggesting that similar trends may apply to C12G .

- Apoptotic mechanisms have been identified, including mitochondrial depolarization and caspase activation, highlighting potential therapeutic applications in cancer treatment .

Case Studies

- Transdermal Drug Delivery : A study indicated that dodecyl amino glucoside enhances transdermal delivery by interacting reversibly with stratum corneum lipids, suggesting potential use in topical formulations .

- Antichlamydial Activity : Research showed that derivatives of dodecyl glucopyranosides exhibited moderate antibacterial activity against Chlamydia, indicating their potential as selective therapeutic agents .

Propriétés

IUPAC Name |

(2S,3R,4S,5S,6R)-2-dodecoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O6/c1-2-3-4-5-6-7-8-9-10-11-12-23-18-17(22)16(21)15(20)14(13-19)24-18/h14-22H,2-13H2,1H3/t14-,15-,16+,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYIDGJJWBIBVIA-SFFUCWETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301310835 | |

| Record name | Dodecyl α-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301310835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29980-16-3 | |

| Record name | Dodecyl α-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29980-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecyl alpha-D-glucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029980163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecyl α-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301310835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyl α-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.429 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.